molecular formula C17H25N3O B14997401 N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide

N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide

Cat. No.: B14997401
M. Wt: 287.4 g/mol
InChI Key: VFXBPYQMKFBOTM-UHFFFAOYSA-N
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Description

N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The structure of this compound includes a benzimidazole ring substituted with a propyl group at the 1-position and a butanamide group at the 3-position.

Preparation Methods

The synthesis of N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with a propyl halide to introduce the propyl group at the 1-position.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with butanoyl chloride to form the butanamide group at the 3-position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. The propyl and butanamide groups may enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide can be compared with other benzimidazole derivatives, such as:

    N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]butanamide: Similar structure but with a methyl group instead of a propyl group.

    N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]butanamide: Similar structure but with an ethyl group instead of a propyl group.

    N-[3-(1-isopropyl-1H-benzimidazol-2-yl)propyl]butanamide: Similar structure but with an isopropyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[3-(1-propylbenzimidazol-2-yl)propyl]butanamide

InChI

InChI=1S/C17H25N3O/c1-3-8-17(21)18-12-7-11-16-19-14-9-5-6-10-15(14)20(16)13-4-2/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3,(H,18,21)

InChI Key

VFXBPYQMKFBOTM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CCC

Origin of Product

United States

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